molecular formula C7H9Cl2N5 B8377765 2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine CAS No. 171887-02-8

2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine

Cat. No. B8377765
Key on ui cas rn: 171887-02-8
M. Wt: 234.08 g/mol
InChI Key: FLSVUQSDOOPGNL-UHFFFAOYSA-N
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Patent
US06870053B2

Procedure details

4,6-Dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine (Example 1, 5.87 g, 20.3 mmol) was dissolved in 95% ethanol (200 mL) and 6 N aqueous hydrochloric acid (13.5 mL) added. The solution was heated in an oil bath at 55° C. under nitrogen for 30 minutes, at which point TLC (silica gel, 5% methanol-chloroform) showed that starting material had been cleanly converted to a lower-Rf product. The cooled (ice bath) solution was adjusted to pH ˜8 with concentrated ammonium hydroxide and the resulting mixture (white precipitate formed) concentrated on a rotary evaporator to ˜5 mL to remove ethanol. Additional water (20 mL) was added and the cooled mixture was filtered. The white precipitate was washed with additional water (2×20 mL) and dried to give the title compound as a white powder (4.50 g, 95%), m.p. >dec 250° C.; mass spectrum (CI/CH4): 236, 234 (M+1); 1H-NMR (DMSO-d6)δ: 7.59 (s, 1, CH), 6.90 (s, 2, NH2), 3.00 and 2.94 (both s, 3 each, 2CH3); UV (pH 7 phosphate buffer) λmax: 328 nM (ε4500), 255 (15,800).
Name
4,6-Dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N:8]=[CH:9][N:10]([CH3:12])[CH3:11])=[C:6]([Cl:13])[N:5]=[C:4]([N:14]=CN(C)C)[N:3]=1.Cl.CO.C(Cl)(Cl)Cl.[OH-].[NH4+]>C(O)C>[NH2:14][C:4]1[N:3]=[C:2]([Cl:1])[C:7]([N:8]=[CH:9][N:10]([CH3:11])[CH3:12])=[C:6]([Cl:13])[N:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
4,6-Dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine
Quantity
5.87 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1N=CN(C)C)Cl)N=CN(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
13.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The cooled (ice bath) solution
CUSTOM
Type
CUSTOM
Details
the resulting mixture (white precipitate formed)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator to ˜5 mL
CUSTOM
Type
CUSTOM
Details
to remove ethanol
ADDITION
Type
ADDITION
Details
Additional water (20 mL) was added
FILTRATION
Type
FILTRATION
Details
the cooled mixture was filtered
WASH
Type
WASH
Details
The white precipitate was washed with additional water (2×20 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)Cl)N=CN(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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